molecular formula C5H5N5O2 B8075308 CID 65154

CID 65154

Cat. No. B8075308
M. Wt: 167.13 g/mol
InChI Key: CLGFIVUFZRGQRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 65154 is a useful research compound. Its molecular formula is C5H5N5O2 and its molecular weight is 167.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 65154 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 65154 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CID for Protein Function Control : CID has been used extensively to study and control protein functions in cells, offering a valuable tool for dissecting signal transductions and elucidating membrane and protein trafficking with precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).

  • Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems enable fine-tuning gene expression and multiplexing biological signals, offering a versatile molecular toolbox for gene regulation in human cells and mice (Ma et al., 2023).

  • Photocaged-Photocleavable CID Dimerizer : A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation using light. This tool enhances spatiotemporal control over protein-protein interactions in living cells (Aonbangkhen et al., 2018).

  • Water Use Efficiency in Barley : CID, in the context of carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity of barley in agricultural research (Anyia et al., 2007).

  • CID in Cell Biology : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It provides improved specificity and allows manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).

  • Methodology in Developmental Research : CID is also referenced in the context of methodological challenges in studying child and adolescent development, highlighting the importance of aligning research design with research goals (Hamaker, Mulder, & van IJzendoorn, 2020).

  • Public Health Research Strategy : The Community Identification (CID) Process is a structured qualitative research strategy for public health risk-related behaviors and values, aiding in developing education and intervention programs (Tashima, Crain, O'reilly, & Elifson, 1996).

  • Mass Spectrometry and CID : Several studies have focused on collision-induced dissociation (CID) in mass spectrometry, which is crucial for understanding molecular structures and analyzing complex mixtures (Yost & Enke, 1978; Medzihradszky & Chalkley, 2015; Zhang et al., 2009).

properties

IUPAC Name

2-amino-7,9-dihydro-3H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGFIVUFZRGQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=NC1=O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C12=C(NC(=NC1=O)N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 65154

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.